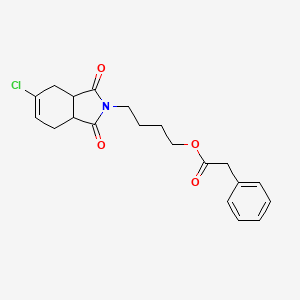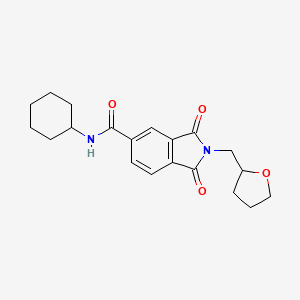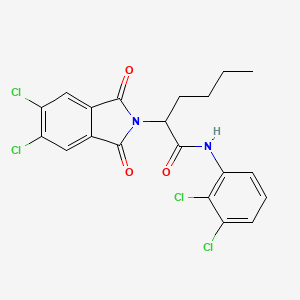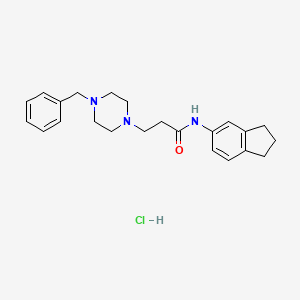![molecular formula C22H32N2O2 B3940667 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B3940667.png)
3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine
Übersicht
Beschreibung
3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine, also known as OPB-9195, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine is not fully understood. However, research has shown that it may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and JNK pathways. 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine has been found to exhibit a range of biochemical and physiological effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of microglia and astrocytes, which are involved in the inflammatory response. 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It also exhibits a range of biological activities, making it a useful tool for investigating various biological processes. However, one limitation of 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to determine the exact mechanism of action of 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine and its effects on neuronal function. Additionally, research is needed to investigate the safety and efficacy of 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine in human clinical trials.
Wissenschaftliche Forschungsanwendungen
3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Research has also shown that 3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c25-21(12-6-10-19-8-2-1-3-9-19)24-17-7-11-20(18-24)13-14-22(26)23-15-4-5-16-23/h1-3,8-9,20H,4-7,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUZBUQSPHBRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCN(C2)C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940586.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B3940587.png)
![N-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B3940604.png)




![4-bromo-2-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3940629.png)
![1-(3-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940637.png)
![3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3940645.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3940652.png)


